molecular formula C4H9N3O2 B14778549 2-Aminosuccinamide

2-Aminosuccinamide

Cat. No.: B14778549
M. Wt: 131.13 g/mol
InChI Key: DSLBDPPHINVUID-UHFFFAOYSA-N
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Description

(S)-2-Aminosuccinamide is an organic compound with the molecular formula C4H8N2O2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-2-Aminosuccinamide can be synthesized through several methods. One common approach involves the reaction of (S)-2-aminosuccinic acid with ammonia. The reaction typically occurs under mild conditions, with the acid being dissolved in water and ammonia gas being bubbled through the solution. The product is then isolated through crystallization.

Industrial Production Methods: In an industrial setting, the production of (S)-2-aminosuccinamide may involve more efficient and scalable methods. One such method includes the use of enzymatic catalysis, where specific enzymes are employed to convert precursor molecules into (S)-2-aminosuccinamide with high yield and purity. This method is advantageous due to its specificity and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Aminosuccinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert (S)-2-aminosuccinamide into its corresponding amine derivatives.

    Substitution: The amino group in (S)-2-aminosuccinamide can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed:

    Oxidation: Oxo derivatives of (S)-2-aminosuccinamide.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-2-Aminosuccinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a substrate in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain metabolic disorders.

    Industry: (S)-2-Aminosuccinamide is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-aminosuccinamide involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various metabolic pathways, leading to potential therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

    ®-2-Aminosuccinamide: The enantiomer of (S)-2-aminosuccinamide, with similar chemical properties but different biological activities.

    2-Aminosuccinic Acid: A precursor in the synthesis of (S)-2-aminosuccinamide.

    2-Aminobutyric Acid: A structurally similar compound with different functional groups.

Uniqueness: (S)-2-Aminosuccinamide is unique due to its specific chiral configuration, which imparts distinct biological activities compared to its enantiomer and other similar compounds

Biological Activity

2-Aminosuccinamide (2-AS) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of 2-AS, supported by research findings and case studies.

Chemical Structure and Properties

This compound is a derivative of succinamide, characterized by the presence of an amino group at the second carbon position of the succinamide backbone. Its molecular formula is C4_4H8_8N2_2O2_2, and it exhibits properties that facilitate interactions with various biological targets.

Biological Activities

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of succinimide derivatives, including 2-AS. Research indicates that compounds related to 2-AS can inhibit the proliferation of cancer cells and induce apoptosis through several mechanisms:

  • Cytotoxicity : In vitro assays demonstrated that certain derivatives exhibited high cytotoxicity against various cancer cell lines, including leukemia (K562) and cervical cancer (HeLa) cells. The compounds were shown to activate caspases, essential markers for apoptosis, suggesting a receptor-mediated apoptotic pathway .
  • Gene Expression Modulation : Microarray gene profiling revealed that these compounds upregulated pro-apoptotic genes while downregulating anti-apoptotic genes associated with NF-kB signaling pathways, indicating a complex regulatory mechanism in cancer cell death .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
2cK5626Caspase activation
2dHeLa5DNA intercalation
2fK5624MAPK pathway activation

2. Antioxidant Activity

The antioxidant properties of succinimide derivatives have also been investigated. Studies show that these compounds can scavenge free radicals effectively:

  • DPPH and ABTS Assays : Compounds derived from succinamide exhibited significant scavenging activity against DPPH and ABTS radicals, with IC50 values indicating strong antioxidant potential .
  • Mechanism : The antioxidant activity is attributed to the presence of electron-rich moieties within their structure, which facilitate the neutralization of reactive oxygen species .

The biological activity of this compound is mediated through several mechanisms:

  • Enzyme Inhibition : Some derivatives have shown potent inhibitory effects on cholinesterase enzymes, which are crucial in neurotransmission. For instance, compounds MSJ2 and MSJ10 demonstrated over 90% inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative diseases like Alzheimer's .
  • DNA Interaction : The ability to intercalate DNA has been reported for certain derivatives, leading to disruptions in replication and transcription processes essential for cancer cell survival .

Case Studies

Case Study 1: Anticancer Efficacy in Leukemia Models

A study evaluated the effects of a series of dicarboximides related to 2-AS on K562 leukemia cells. The results indicated that treatment with these compounds led to a significant increase in caspase activity, confirming their role in inducing apoptosis. The study also highlighted the upregulation of genes associated with mitochondrial pathways, further supporting their anticancer potential .

Case Study 2: Neuroprotective Effects

In a separate investigation focusing on neuroprotective applications, derivatives of succinamide were tested for their ability to inhibit cholinesterase activity. The results showed promising inhibitory effects, suggesting that these compounds could be developed as therapeutic agents for Alzheimer's disease .

Properties

Molecular Formula

C4H9N3O2

Molecular Weight

131.13 g/mol

IUPAC Name

2-aminobutanediamide

InChI

InChI=1S/C4H9N3O2/c5-2(4(7)9)1-3(6)8/h2H,1,5H2,(H2,6,8)(H2,7,9)

InChI Key

DSLBDPPHINVUID-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)N)N)C(=O)N

Origin of Product

United States

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